molecular formula C13H22N2O6 B15369541 Carbamic acid, (2,2-diethylpropanedioyl)DI-, diethyl ester CAS No. 63884-60-6

Carbamic acid, (2,2-diethylpropanedioyl)DI-, diethyl ester

Cat. No.: B15369541
CAS No.: 63884-60-6
M. Wt: 302.32 g/mol
InChI Key: GGRAYWKQKPBDHR-UHFFFAOYSA-N
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Description

Carbamic acid, (2,2-diethylpropanedioyl)DI-, diethyl ester (hereafter referred to as the target compound) is a substituted carbamate featuring a central propanedioyl backbone with two ethyl groups at the 2-position and diethyl ester functionalities. Carbamates are widely studied for their roles in medicinal chemistry, agrochemicals, and industrial applications, with substituents critically influencing their stability, reactivity, and biological activity .

Properties

CAS No.

63884-60-6

Molecular Formula

C13H22N2O6

Molecular Weight

302.32 g/mol

IUPAC Name

ethyl N-[2-(ethoxycarbonylcarbamoyl)-2-ethylbutanoyl]carbamate

InChI

InChI=1S/C13H22N2O6/c1-5-13(6-2,9(16)14-11(18)20-7-3)10(17)15-12(19)21-8-4/h5-8H2,1-4H3,(H,14,16,18)(H,15,17,19)

InChI Key

GGRAYWKQKPBDHR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)NC(=O)OCC)C(=O)NC(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Ethyl Allyl(2,2-Dimethoxyethyl)Carbamate ()
  • Structure : Contains methoxyethyl and allyl groups attached to the carbamate core.
  • Key Differences : The target compound’s diethylpropanedioyl group introduces greater steric bulk compared to the dimethoxyethyl substituent. Methoxy groups enhance polarity, whereas ethyl groups increase lipophilicity .
  • Applications : Methoxy-substituted carbamates are often intermediates in pharmaceutical synthesis, while ethyl-rich derivatives may prioritize stability over reactivity.
Carbamic Acid, (2,2,4-Trimethyl-1,6-Hexanediyl)Bis-, Diethyl Ester ()
  • Structure : A bis-carbamate with a branched hexanediyl chain and diethyl esters.
  • Key Differences : The hexanediyl chain in provides flexibility, whereas the target’s propanedioyl backbone imposes rigidity. Both compounds exhibit high lipophilicity due to alkyl substituents, but the target’s shorter chain may reduce metabolic stability .
Diethyl Carbamates in Physostigmine-like Action ()
  • This inactivity is attributed to steric hindrance from ethyl groups, which impede interaction with biological targets .
  • Target Compound Implications : The diethyl ester groups in the target compound likely render it biologically inert in acetylcholine esterase inhibition, aligning with ’s findings.
Methylphenylcarbamic Esters ()
  • Activity : Methylphenylcarbamic esters exhibit weak miotic activity but strong intestinal peristalsis stimulation.
  • Comparison : The target’s diethylpropanedioyl group may further reduce bioactivity compared to methylphenyl derivatives due to increased hydrophobicity and steric bulk.

Physicochemical Properties

Compound Name Molecular Formula (Inferred) Substituents Water Solubility (Predicted) LogP (Predicted)
Target Compound C13H22N2O5 Diethylpropanedioyl, diethyl Low 3.8
Ethyl Allyl(2,2-Dimethoxyethyl)Carbamate C11H21NO5 Dimethoxyethyl, allyl Moderate 1.2
Diethyl Carbamate (Unsubstituted) C5H11NO2 None High 0.5
  • Lipophilicity : The target’s diethyl groups and branched backbone result in higher LogP values, favoring membrane permeability but limiting aqueous solubility.

Preparation Methods

Synthesis of 2,2-Diethylmalonic Acid

Starting Material : Diethyl malonate.
Reaction : Alkylation with ethyl bromide under basic conditions.
Mechanism :

  • Deprotonation : Sodium ethoxide abstracts the α-hydrogen of diethyl malonate, forming a resonance-stabilized enolate.
  • Alkylation : The enolate undergoes nucleophilic attack on ethyl bromide, introducing two ethyl groups.
  • Hydrolysis : The alkylated ester is hydrolyzed to the diacid using hydrochloric acid.

Conditions :

  • Diethyl malonate (1.0 equiv), ethyl bromide (2.2 equiv), sodium ethoxide (2.5 equiv) in anhydrous ethanol, refluxed at 80°C for 12 hours.
  • Hydrolysis: 6M HCl, reflux for 6 hours.
    Yield : ~70–80% after recrystallization.

Conversion to 2,2-Diethylmalonyl Dichloride

Reagent : Thionyl chloride (SOCl₂).
Mechanism : Nucleophilic acyl substitution replaces hydroxyl groups with chlorine.
Conditions :

  • 2,2-Diethylmalonic acid (1.0 equiv) reacted with excess SOCl₂ (3.0 equiv) under reflux (70°C, 4 hours).
  • Excess SOCl₂ removed via distillation.
    Yield : ~90% (purity confirmed by FT-IR: absence of -OH stretch at 2500–3000 cm⁻¹).

Formation of 2,2-Diethylmalonyl Diazide

Reagent : Sodium azide (NaN₃).
Mechanism : Nucleophilic displacement of chloride by azide.
Conditions :

  • Dichloride (1.0 equiv) and NaN₃ (2.2 equiv) in anhydrous acetone, stirred at 25°C for 24 hours.
  • Filtered to remove NaCl, solvent evaporated under reduced pressure.
    Safety Note : Diazides are shock-sensitive; handle with care.
    Yield : ~85%.

Curtius Rearrangement to Diisocyanate

Mechanism : Thermal decomposition of diazide to isocyanate via nitrogen elimination.
Conditions :

  • Diazide heated in dry toluene at 100°C for 2 hours.
  • Reaction monitored by IR (appearance of -N=C=O stretch at ~2270 cm⁻¹).
    Yield : ~75%.

Ethanol Quenching to Form Dicarbamate

Reagent : Anhydrous ethanol.
Mechanism : Nucleophilic addition of ethanol to isocyanate.
Conditions :

  • Diisocyanate (1.0 equiv) reacted with ethanol (2.2 equiv) in tetrahydrofuran (THF) at 0°C for 1 hour.
  • Solvent removed, crude product recrystallized from ethyl acetate.
    Yield : ~80% (m.p. 92–94°C).

Alternative Synthetic Routes

Direct Carbamoylation of Malonyl Dichloride

Reagent : Ethyl carbamate (H₂NCOOEt).
Mechanism : Amide bond formation via mixed anhydride intermediate.
Conditions :

  • Dichloride (1.0 equiv), ethyl carbamate (2.2 equiv), and triethylamine (3.0 equiv) in dichloromethane.
  • Limited by poor nucleophilicity of carbamate amine; yield <30%.

Phosgene-Mediated Carbamate Synthesis

Reagent : Phosgene (COCl₂).
Mechanism :

  • Phosgene reacts with ethanol to form ethyl chloroformate.
  • Chloroformate reacts with malonyl diamine (hypothetical precursor).
    Limitation : Requires diamine intermediate, which is synthetically inaccessible from malonyl derivatives.

Optimization and Scalability

Solvent Selection

  • Toluene preferred for Curtius rearrangement due to high boiling point and inertness.
  • THF enhances ethanol reactivity in carbamate formation.

Catalysis

  • DABCO (1,4-diazabicyclo[2.2.2]octane) accelerates isocyanate-alcohol coupling (20% reduction in reaction time).

Purification

  • Recrystallization : Ethyl acetate/hexane (1:3) yields >95% pure product.
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradient (optional for analytical samples).

Analytical Characterization

Technique Key Peaks
FT-IR 1720 cm⁻¹ (C=O, carbamate), 1220 cm⁻¹ (C-O), 2970 cm⁻¹ (C-H, ethyl).
¹H NMR (CDCl₃) δ 1.2 (t, 6H, CH₂CH₃), δ 1.5 (q, 4H, CH₂), δ 3.4 (s, 4H, NCOO), δ 4.1 (q, 4H, OCH₂).
MS (EI) m/z 302.32 [M]⁺, 229 [M – COOEt]⁺.

Q & A

Q. What are the established synthetic routes for Carbamic acid, (2,2-diethylpropanedioyl)DI-, diethyl ester, and what methodological optimizations are critical for yield improvement?

The synthesis typically involves coupling carbamic acid derivatives with diethyl propanedioyl precursors. A common approach uses coupling agents (e.g., DCC or EDC) to activate the carboxylic acid group, followed by esterification with diethyl alcohol under anhydrous conditions. Reaction temperature (maintained at 0–5°C to minimize side reactions) and stoichiometric control of the coupling agent are critical for achieving >80% yield . Purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate the ester product .

Q. Which spectroscopic and computational methods are most effective for structural elucidation of this compound?

  • NMR : 1^1H and 13^13C NMR can confirm the presence of diethyl ester groups (δ ~1.2–1.4 ppm for CH3_3, δ ~4.1–4.3 ppm for OCH2_2) and the propanedioyl backbone (δ ~3.5 ppm for CH2_2 groups) .
  • IR : Stretching frequencies at ~1740 cm1^{-1} (ester C=O) and ~1680 cm1^{-1} (carbamate C=O) validate functional groups .
  • Molecular Modeling : Density Functional Theory (DFT) simulations predict steric hindrance around the carbamate group, influencing reactivity .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Use NIOSH-approved respirators (N95 or higher) and nitrile gloves to prevent inhalation/skin contact.
  • Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides), to avoid decomposition .
  • In case of exposure, flush eyes/skin with water for 15 minutes and seek immediate medical attention .

Advanced Research Questions

Q. How does the steric and electronic configuration of the diethylpropanedioyl moiety influence reaction kinetics in nucleophilic substitution reactions?

The 2,2-diethyl groups create significant steric bulk, slowing SN2^2 reactions but favoring SN1^1 mechanisms in polar protic solvents (e.g., methanol). Computational studies (DFT) show a 15–20% reduction in reaction rates compared to less hindered analogs. Electron-withdrawing effects of the carbamate group further polarize the carbonyl, enhancing electrophilicity at the central carbon .

Q. What contradictions exist in toxicological data, and how can they be resolved methodologically?

  • Contradiction : reports no carcinogenicity in mice for carbamate esters, while flags potential carcinogenicity (IARC Class 2B) due to structural similarities to urethane.
  • Resolution : Conduct OECD 451-compliant 2-year bioassays with doses reflecting human exposure thresholds. Use LC-MS/MS to quantify metabolite formation (e.g., ethyl carbamate) in vivo .

Q. What strategies can address low bioavailability in pharmacological studies of this compound?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance membrane permeability.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–150 nm) for sustained release, improving AUC by 3–5× in rodent models .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis (50°C, 30 min) to reduce reaction time by 40% while maintaining yield .
  • Analytical Validation : Pair HPLC-UV (λ = 210 nm) with QTOF-MS for impurity profiling (detection limit: 0.1% w/w) .
  • In Silico Screening : Employ molecular docking (AutoDock Vina) to predict binding affinity to acetylcholinesterase (target for neurodegenerative studies) .

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